Cas no 63550-20-9 ((4-propoxyphenyl)methanethiol)
(4-propoxyphenyl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanethiol, 4-propoxy-
- (4-propoxyphenyl)methanethiol
- SCHEMBL10332452
- 4-propyloxybenzyl mercaptan
- AKOS018444030
- EN300-1288730
- MPCDXGHPOBTLQD-UHFFFAOYSA-N
- p-propoxybenzyl mercaptan
- 63550-20-9
-
- Inchi: 1S/C10H14OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h3-6,12H,2,7-8H2,1H3
- InChI Key: MPCDXGHPOBTLQD-UHFFFAOYSA-N
- SMILES: C1(CS)=CC=C(OCCC)C=C1
Computed Properties
- Exact Mass: 182.07653624Da
- Monoisotopic Mass: 182.07653624Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 10.2Ų
(4-propoxyphenyl)methanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288730-50mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 50mg |
$168.0 | 2023-10-01 | |
| Enamine | EN300-1288730-100mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 100mg |
$252.0 | 2023-10-01 | |
| Enamine | EN300-1288730-250mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 250mg |
$361.0 | 2023-10-01 | |
| Enamine | EN300-1288730-500mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 500mg |
$569.0 | 2023-10-01 | |
| Enamine | EN300-1288730-1000mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 1000mg |
$728.0 | 2023-10-01 | |
| Enamine | EN300-1288730-2500mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 2500mg |
$1428.0 | 2023-10-01 | |
| Enamine | EN300-1288730-5000mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 5000mg |
$2110.0 | 2023-10-01 | |
| Enamine | EN300-1288730-10000mg |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95.0% | 10000mg |
$3131.0 | 2023-10-01 | |
| Enamine | EN300-1288730-0.05g |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95% | 0.05g |
$168.0 | 2023-01-01 | |
| Enamine | EN300-1288730-0.1g |
(4-propoxyphenyl)methanethiol |
63550-20-9 | 95% | 0.1g |
$252.0 | 2023-01-01 |
(4-propoxyphenyl)methanethiol Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on (4-propoxyphenyl)methanethiol
Compound CAS No. 63550-20-9: (4-Propoxyphenyl)methanethiol
The compound (4-propoxyphenyl)methanethiol, identified by the CAS number 63550-20-9, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of thiol derivatives, where a sulfur atom is bonded to a hydrogen atom and an aryl group. Specifically, the aryl group in this case is a 4-propoxyphenyl moiety, which adds significant chemical interest due to its electron-donating propoxy substituent attached to the benzene ring.
Recent studies have highlighted the importance of thiols like (4-propoxyphenyl)methanethiol in various chemical reactions and material sciences. The presence of the propoxy group at the para position of the benzene ring significantly influences the electronic properties of the molecule. This substituent not only increases the electron density on the benzene ring but also enhances the compound's solubility in organic solvents, making it more versatile for industrial applications.
One of the most notable applications of (4-propoxyphenyl)methanethiol is in the synthesis of advanced materials. Researchers have explored its use as a building block for constructing functional polymers and self-assembled monolayers (SAMs). The sulfur atom in thiols plays a crucial role in forming strong bonds with metal surfaces, which is essential for creating stable SAMs. These SAMs have found applications in biosensors, corrosion protection, and nanotechnology.
In addition to its role in materials science, (4-propoxyphenyl)methanethiol has shown promise in pharmaceutical research. The compound's ability to act as a nucleophile makes it valuable in organic synthesis reactions, such as nucleophilic substitutions and additions. Recent studies have demonstrated its potential as an intermediate in the synthesis of bioactive molecules, including antioxidants and anti-inflammatory agents.
The synthesis of (4-propoxyphenyl)methanethiol typically involves a two-step process: first, the preparation of 4-propoxybenzaldehyde through Friedel-Crafts alkylation or other aromatic substitution reactions; second, the conversion of the aldehyde group into a thiol group using appropriate reducing agents or catalytic hydrogenation techniques. The choice of synthesis method depends on factors such as yield optimization and cost-effectiveness.
From an environmental perspective, understanding the degradation pathways of (4-propoxyphenyl)methanethiol is critical for assessing its impact on ecosystems. Recent research has focused on biodegradation studies under aerobic and anaerobic conditions, revealing that microbial communities can effectively metabolize this compound under certain environmental conditions.
In conclusion, (4-propoxyphenyl)methanethiol, with its unique structure and versatile properties, continues to be an area of active research across multiple disciplines. Its applications span from materials science to pharmaceuticals, with ongoing studies exploring new avenues for its utilization. As researchers delve deeper into its chemical behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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